(N-BOC-Amino)(3-methoxyphenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

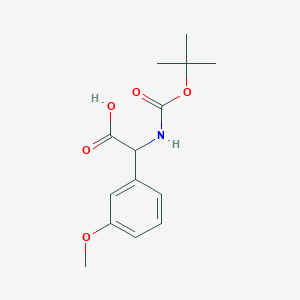

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-6-5-7-10(8-9)19-4/h5-8,11H,1-4H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMHSWFMWHVVHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (N-BOC-Amino)(3-methoxyphenyl)acetic Acid: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(N-BOC-Amino)(3-methoxyphenyl)acetic acid, a synthetically derived amino acid analog, is a crucial building block in modern medicinal chemistry and peptide synthesis. Its structure, featuring a methoxyphenyl group and a tert-butyloxycarbonyl (BOC) protecting group, offers unique steric and electronic properties that are leveraged in the design of novel therapeutics. The BOC protecting group provides stability under a range of reaction conditions, yet can be readily removed under acidic conditions, making it an invaluable tool in multi-step organic synthesis.[] This guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, offering insights for its effective utilization in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and application in drug design.

| Property | Value | Source |

| IUPAC Name | 2-((tert-butoxycarbonyl)amino)-2-(3-methoxyphenyl)acetic acid | N/A |

| CAS Number | 40512-37-6 | [2] |

| Molecular Formula | C₁₄H₁₉NO₅ | [2] |

| Molecular Weight | 281.3044 g/mol | [2] |

| Appearance | Off-white solid | [3] |

| Melting Point | 65-69 °C (for 3-methoxyphenylacetic acid) | [3] |

| Solubility | Soluble in chloroform and ethyl acetate | [3] |

Note: Some properties are for the parent compound, 3-methoxyphenylacetic acid, and serve as a close approximation in the absence of specific data for the N-BOC protected form.

Chemical Structure and Spectroscopic Analysis

The chemical structure of this compound is characterized by a central alpha-carbon bonded to a carboxylic acid, a 3-methoxyphenyl group, a hydrogen atom, and a BOC-protected amino group.

Caption: Molecular structure of this compound.

Spectroscopic Data (Predicted and Inferred from Related Compounds):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-methoxyphenyl group, a singlet for the methoxy group protons, a signal for the alpha-proton, a broad singlet for the N-H proton of the carbamate, and a singlet for the nine equivalent protons of the tert-butyl group.

-

¹³C NMR: The carbon NMR would display distinct signals for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the BOC group, the quaternary carbon of the tert-butyl group, the alpha-carbon, the methoxy carbon, and the aromatic carbons.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the carbamate, the C=O stretches of both the carboxylic acid and the carbamate, and C-O stretches, as well as aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the BOC group or the carboxylic acid group.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the protection of the amino group of the parent amino acid, (amino)(3-methoxyphenyl)acetic acid. A general and widely used method for this transformation is the reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Synthetic Scheme:

Caption: General synthetic scheme for the N-BOC protection of (amino)(3-methoxyphenyl)acetic acid.

Detailed Experimental Protocol for N-BOC Protection:

This protocol is a standard procedure for the N-protection of amino acids and can be adapted for the synthesis of the title compound.[][4]

-

Dissolution: Dissolve (amino)(3-methoxyphenyl)acetic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Basification: Add sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) (2.0-2.5 eq) to the solution and stir until the amino acid is fully dissolved and the solution is basic.

-

Addition of Boc₂O: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) portion-wise while maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted Boc₂O and other non-polar impurities.

-

Acidify the aqueous layer to a pH of 2-3 with a cold aqueous solution of a suitable acid (e.g., 1M HCl or KHSO₄).

-

Extract the product into an organic solvent such as ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Rationale for Experimental Choices:

-

The use of a mixed solvent system (dioxane/water) ensures the solubility of both the polar amino acid and the non-polar Boc₂O.

-

A basic medium is crucial to deprotonate the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O.

-

The reaction is performed at a low temperature initially to control the exothermic reaction and minimize side reactions.

-

Acidification during the work-up protonates the carboxylic acid, making the product less water-soluble and facilitating its extraction into an organic solvent.

Applications in Drug Discovery and Peptide Synthesis

This compound is a valuable building block in the synthesis of peptidomimetics and other small molecule therapeutics. The 3-methoxyphenyl moiety can engage in various non-covalent interactions with biological targets, including van der Waals forces and potential hydrogen bonding through the methoxy group's oxygen atom.

The BOC protecting group is fundamental in solid-phase peptide synthesis (SPPS), where it serves as a temporary protecting group for the N-terminus of the growing peptide chain.[]

Workflow for Incorporation into a Peptide Chain (Boc-SPPS):

Caption: Workflow for the incorporation of this compound in Boc-based solid-phase peptide synthesis.

The stability of the BOC group to basic and nucleophilic conditions allows for the use of a wide range of coupling reagents and orthogonal protection strategies for amino acid side chains.[]

Safety and Handling

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and drug discovery. Its well-defined chemical properties and the versatility of the BOC protecting group make it an attractive building block for the synthesis of complex peptides and small molecule therapeutics. This guide provides a foundational understanding of its structure, properties, and applications, empowering researchers to effectively utilize this compound in their scientific endeavors. Further research into the specific biological activities of peptides and molecules incorporating this moiety is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to (N-BOC-Amino)(3-methoxyphenyl)acetic acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(N-BOC-Amino)(3-methoxyphenyl)acetic acid, with CAS number 40512-37-6, is a pivotal building block in modern medicinal chemistry. As a protected, non-proteinogenic amino acid, it offers a unique combination of steric and electronic properties that are highly sought after in the design of novel therapeutics. The presence of the tert-butoxycarbonyl (BOC) protecting group on the alpha-amino function allows for controlled and sequential peptide bond formation, a cornerstone of peptide and peptidomimetic drug development.[1][2] The 3-methoxyphenyl moiety introduces a specific aromatic substitution pattern that can influence molecular recognition, binding affinity, and pharmacokinetic properties of the final drug candidate. This guide provides a comprehensive overview of the core properties, synthesis, and applications of this versatile compound, with a particular focus on its role in the development of protease inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Source |

| CAS Number | 40512-37-6 | N/A |

| Molecular Formula | C14H19NO5 | N/A |

| Molecular Weight | 281.30 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 65-69 °C (for the related 3-methoxyphenylacetic acid) | [3] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | [4] |

| pKa | Not explicitly reported, but expected to be in the typical range for a carboxylic acid (around 4-5). | N/A |

Synthesis and Reactivity

The synthesis of this compound is typically achieved through the protection of the corresponding amino acid, 2-amino-2-(3-methoxyphenyl)acetic acid. The tert-butoxycarbonyl (BOC) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

General Synthesis Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of this compound.

References

A Comprehensive Technical Guide to the Spectroscopic Characterization of N-BOC-3-methoxyphenylglycine

Introduction

N-BOC-3-methoxyphenylglycine is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. As a building block in peptide synthesis, its unique structural features—a bulky tert-butyloxycarbonyl (BOC) protecting group, a chiral glycine core, and an electronically influential 3-methoxyphenyl substituent—impart specific conformational and reactive properties to the resulting peptides. Accurate and comprehensive characterization of this molecule is paramount for its effective use in synthetic workflows and for understanding its impact on the properties of larger molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For N-BOC-3-methoxyphenylglycine, both ¹H and ¹³C NMR provide a wealth of information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of N-BOC-3-methoxyphenylglycine is predicted to exhibit distinct signals for the protons of the BOC group, the glycine backbone, and the 3-methoxyphenyl ring. The expected chemical shifts are influenced by the electron-withdrawing and -donating effects of the neighboring functional groups.

Table 1: Predicted ¹H NMR Spectral Data for N-BOC-3-methoxyphenylglycine (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-α (glycine) | ~5.3 - 5.5 | d | 1H | ~7.5 |

| NH (carbamate) | ~5.0 - 5.2 | d | 1H | ~7.5 |

| Ar-H (phenyl) | ~6.8 - 7.3 | m | 4H | - |

| OCH₃ (methoxy) | ~3.8 | s | 3H | - |

| C(CH₃)₃ (BOC) | ~1.45 | s | 9H | - |

| COOH | ~10.0 - 12.0 | br s | 1H | - |

Causality and Interpretation:

-

α-Proton (H-α): The proton on the α-carbon of the glycine core is expected to appear as a doublet due to coupling with the adjacent NH proton. Its downfield shift (around 5.3-5.5 ppm) is a direct consequence of the deshielding effects of the adjacent carboxylic acid, the nitrogen of the carbamate, and the aromatic ring.

-

NH Proton: The amide proton of the BOC group will also be a doublet, coupled to the α-proton. Its chemical shift can be variable and is sensitive to solvent and concentration.

-

Aromatic Protons: The four protons on the 3-methoxyphenyl ring will appear as a complex multiplet in the aromatic region (6.8-7.3 ppm). The substitution pattern prevents a simple first-order splitting pattern.

-

Methoxy Protons: The three protons of the methoxy group are chemically equivalent and not coupled to any other protons, resulting in a sharp singlet at approximately 3.8 ppm.

-

BOC Protons: The nine protons of the tert-butyl group are also equivalent and will present as a prominent singlet around 1.45 ppm, a characteristic signature of the BOC protecting group.

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group is typically broad and appears far downfield. Its presence and chemical shift can be confirmed by D₂O exchange, which would cause the signal to disappear.

Caption: Predicted ¹H NMR correlations for N-BOC-3-methoxyphenylglycine.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for N-BOC-3-methoxyphenylglycine (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| COOH | ~174 - 176 |

| C=O (carbamate) | ~155 - 156 |

| Ar-C (ipso to glycine) | ~138 - 140 |

| Ar-C (ipso to OCH₃) | ~159 - 160 |

| Ar-CH | ~113 - 130 |

| C-α (glycine) | ~55 - 57 |

| OCH₃ | ~55 |

| C(CH₃)₃ (BOC, quaternary) | ~80 |

| C(CH₃)₃ (BOC, methyl) | ~28 |

Causality and Interpretation:

-

Carbonyl Carbons: The two carbonyl carbons (carboxylic acid and carbamate) are the most deshielded, appearing at the downfield end of the spectrum.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon bearing the methoxy group will be the most downfield among the aromatic signals due to the oxygen's deshielding effect. The other aromatic carbons will appear in the typical range of 113-130 ppm.

-

α-Carbon: The α-carbon of the glycine unit is shifted downfield to around 55-57 ppm due to the attachment of the nitrogen, carboxylic acid, and aromatic ring.

-

BOC Group Carbons: The quaternary carbon of the tert-butyl group is characteristically found around 80 ppm, while the three equivalent methyl carbons resonate at approximately 28 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of N-BOC-3-methoxyphenylglycine will be dominated by absorptions from the O-H, N-H, C=O, and C-O bonds.

Table 3: Predicted IR Absorption Frequencies for N-BOC-3-methoxyphenylglycine

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (carboxylic acid) | 2500 - 3300 | Broad, Strong |

| N-H (carbamate) | 3300 - 3500 | Medium |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=O (carboxylic acid) | 1700 - 1725 | Strong |

| C=O (carbamate) | 1680 - 1700 | Strong |

| C=C (aromatic) | 1450 - 1600 | Medium |

| C-O (ether & acid) | 1000 - 1300 | Strong |

Causality and Interpretation:

-

O-H and N-H Stretching: A very broad band from 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. Overlapping with this, a sharper N-H stretching band from the carbamate is expected around 3300-3500 cm⁻¹.

-

C=O Stretching: Two strong carbonyl absorption bands will be a key feature. The carboxylic acid C=O will appear at a higher wavenumber (1700-1725 cm⁻¹) than the carbamate C=O (1680-1700 cm⁻¹) due to the electronic effects of the adjacent atoms.

-

Aromatic C=C Stretching: A series of medium-intensity bands between 1450 and 1600 cm⁻¹ will confirm the presence of the phenyl ring.

-

C-O Stretching: Strong absorptions in the fingerprint region (1000-1300 cm⁻¹) will correspond to the C-O stretching vibrations of the carboxylic acid, carbamate, and the methoxy ether.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns. For N-BOC-3-methoxyphenylglycine (Molecular Formula: C₁₄H₁₉NO₅), the expected molecular weight is approximately 281.12 g/mol .

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Fragment |

| 281 | [M]⁺ (Molecular Ion) |

| 225 | [M - C₄H₈]⁺ or [M - 56]⁺ |

| 181 | [M - BOC]⁺ or [M - 100]⁺ |

| 121 | [C₇H₇O]⁺ (methoxyphenylmethyl cation) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Causality and Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) at m/z 281 would confirm the molecular weight of the compound.

-

Loss of Isobutylene: A common fragmentation pathway for BOC-protected compounds is the loss of isobutylene (C₄H₈, 56 Da), leading to a fragment at m/z 225.

-

Loss of the BOC Group: Cleavage of the entire BOC group (100 Da) would result in a fragment at m/z 181, corresponding to the protonated 3-methoxyphenylglycine.

-

Methoxyphenylmethyl Cation: Fragmentation of the glycine backbone could lead to the formation of a stable benzylic cation with the 3-methoxy substituent at m/z 121.

-

tert-Butyl Cation: The base peak in the spectrum is often the highly stable tert-butyl cation ([C₄H₉]⁺) at m/z 57, which is a hallmark of BOC-protected compounds.

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of N-BOC-3-methoxyphenylglycine in ~0.7 mL of deuterated chloroform (CDCl₃). For the detection of the carboxylic acid proton, deuterated dimethyl sulfoxide (DMSO-d₆) can be a more suitable solvent.

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

-

Acquire ¹³C NMR spectra with proton decoupling.

-

Use standard acquisition parameters, ensuring a sufficient number of scans for good signal-to-noise ratio, particularly for the ¹³C spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the ¹H NMR signals.

-

IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment or pure KBr pellet.

-

-

Data Processing:

-

Perform a background correction on the sample spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition:

-

Use an electrospray ionization (ESI) source for soft ionization, which is likely to preserve the molecular ion.

-

Acquire the mass spectrum in positive ion mode.

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor.

-

-

Data Processing:

-

Calibrate the mass-to-charge (m/z) axis.

-

Identify the molecular ion peak and major fragment ions.

-

Conclusion

The spectroscopic characterization of N-BOC-3-methoxyphenylglycine is crucial for its application in research and development. This guide provides a detailed, predictive analysis of its NMR, IR, and MS spectra based on established chemical principles and data from analogous structures. By understanding the expected spectral features and the underlying reasons for their appearance, researchers can confidently identify and assess the purity of this important synthetic building block. The provided protocols offer a starting point for the experimental acquisition of this data, ensuring high-quality and reliable results.

Solubility and stability of (N-BOC-Amino)(3-methoxyphenyl)acetic acid in different solvents

An In-depth Technical Guide to the Solubility and Stability of (N-BOC-Amino)(3-methoxyphenyl)acetic Acid

Introduction

This compound (CAS No. 40512-37-6) is a protected amino acid derivative that serves as a critical building block in the synthesis of complex organic molecules, including peptidomimetics and active pharmaceutical ingredients (APIs).[1] Its structure, featuring an acid-labile tert-butyloxycarbonyl (BOC) protecting group, a methoxy-substituted aromatic ring, and a carboxylic acid moiety, presents a unique combination of physicochemical properties that dictate its behavior in various chemical environments.[2][3]

This technical guide offers a comprehensive examination of the solubility and stability of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for its effective handling, formulation, and integration into synthetic workflows. As a Senior Application Scientist, the insights herein are grounded in established chemical principles and aligned with authoritative regulatory standards to ensure both scientific integrity and practical utility.

Part 1: Solubility Profile

The solubility of an API or intermediate is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. The solubility of this compound is governed by the interplay of its functional groups with the solvent. The lipophilic BOC group and the phenyl ring tend to increase solubility in organic solvents, while the polar carboxylic acid and the carbamate linkage provide sites for hydrogen bonding, influencing solubility in protic solvents.[4]

Causality of Solvent Selection

The choice of solvents for solubility screening is not arbitrary. It is a strategic selection designed to probe the compound's behavior across a spectrum of polarities and functionalities, mimicking environments it may encounter during synthesis, purification, and formulation.[5][6] The solvents selected in the protocol below represent key classes used in the pharmaceutical industry:

-

Aqueous Buffers: To understand pH-dependent solubility, which is critical for oral dosage forms and aqueous-based reactions. The carboxylic acid moiety will be ionized at basic pH, increasing solubility, and protonated at acidic pH.

-

Alcohols (Methanol, Ethanol): Polar, protic solvents capable of hydrogen bonding, often used in synthesis and crystallization.[5]

-

Esters (Ethyl Acetate): A medium-polarity solvent, common for extractions and chromatography.[7]

-

Ketones (Acetone): A polar, aprotic solvent with good solvating power for a range of compounds.[5]

-

Chlorinated Solvents (Dichloromethane): A nonpolar, aprotic solvent often used in organic synthesis.

-

Ethers (Tetrahydrofuran): A polar, aprotic solvent with good solvating properties.

Experimental Protocol: Equilibrium Solubility Determination

This protocol describes a standardized shake-flask method for determining the equilibrium solubility of the target compound. The core principle is to create a saturated solution and measure the concentration of the dissolved solid, ensuring that true equilibrium has been reached.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to several vials, ensuring a significant amount of solid will remain undissolved.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected solvent to its respective vial.

-

Equilibration: Seal the vials and place them in a constant-temperature shaker bath (e.g., 25 °C). Agitate for a minimum of 24 hours to ensure equilibrium is reached. A preliminary kinetic study can confirm the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant from each vial using a calibrated pipette fitted with a filter (e.g., 0.45 µm PTFE) to prevent transfer of solid particles.

-

Dilution: Dilute the collected supernatant with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from a known concentration of the compound.

-

Calculation: Calculate the solubility (e.g., in mg/mL) using the measured concentration and the dilution factor.

Data Presentation: Anticipated Solubility Profile

The following table summarizes the anticipated qualitative solubility based on the structural characteristics of N-BOC protected amino acids. Actual quantitative data must be generated experimentally.

| Solvent/System | Solvent Type | Anticipated Solubility | Rationale |

| pH 2.0 Buffer | Aqueous, Acidic | Low | Carboxylic acid is protonated (neutral); compound is largely non-ionized. |

| pH 7.4 Buffer | Aqueous, Neutral | Moderate | Partial ionization of the carboxylic acid increases solubility over acidic conditions. |

| pH 9.0 Buffer | Aqueous, Basic | High | Carboxylic acid is deprotonated (anionic salt), significantly increasing aqueous solubility. |

| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding with the carboxylic acid and carbamate group. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, though potentially slightly lower due to increased alkyl chain length. |

| Ethyl Acetate | Medium Polarity | Soluble | Good balance of polarity to interact with the entire molecule. |

| Acetone | Polar Aprotic | Soluble | Good dipole interactions with the polar functional groups. |

| Dichloromethane | Nonpolar Aprotic | Sparingly Soluble | May primarily solvate the lipophilic BOC and phenyl groups. |

| Tetrahydrofuran | Polar Aprotic | Soluble | Effective at solvating a wide range of organic molecules. |

Visualization: Solubility Determination Workflow

Caption: Workflow for the experimental determination of equilibrium solubility.

Part 2: Stability Profile

Understanding the chemical stability of a compound is mandated by regulatory bodies like the ICH and is fundamental to ensuring its quality, safety, and efficacy throughout its lifecycle.[8][9][10] Stability testing involves subjecting the compound to a variety of environmental factors to identify potential degradation pathways and establish a re-test period or shelf life.[11]

Intrinsic Chemical Liabilities

The structure of this compound contains specific functional groups prone to degradation:

-

N-BOC Group (Acid Lability): The tert-butoxycarbonyl group is the most significant liability. It is designed to be cleaved under mild acidic conditions, which can be a major stability issue if the compound is exposed to acids during storage or processing.[12][13][]

-

Carbamate Linkage (Hydrolysis): While generally stable, the carbamate functional group can undergo hydrolysis under strongly acidic or basic conditions, although it is significantly more resistant to base than an ester.[2]

-

Benzylic Position (Oxidation): The carbon atom attached to the phenyl ring is a potential site for oxidative degradation, especially in the presence of oxidizing agents or radical initiators.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the sample to identify likely degradation products and to validate that the analytical method used can effectively separate these degradants from the parent compound. The conditions are based on the ICH Q1A(R2) guideline.[8][11]

Step-by-Step Methodology:

-

Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Store at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Store at a controlled temperature (e.g., 60°C).

-

Oxidation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Store at room temperature.

-

Thermal Degradation: Store a solid sample and a solution sample in a temperature-controlled oven (e.g., 80°C).

-

Photostability: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B.[11] A dark control sample must be stored under the same conditions to isolate light-induced effects.

-

-

Time Points: Withdraw aliquots from each stressed sample at predetermined time points (e.g., 0, 2, 6, 12, and 24 hours). The goal is to achieve 5-20% degradation of the active substance.

-

Quenching: Neutralize the acid and base samples with an equimolar amount of base or acid, respectively, before analysis.

-

Analysis: Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity. An LC-MS/MS method can be used to identify the mass of the degradation products.[]

-

Mass Balance: Evaluate the results to ensure mass balance. The sum of the assay value of the parent compound and the levels of all degradation products should be close to 100% of the initial value, confirming that all major degradants are detected.

Data Presentation: Forced Degradation Study Summary

| Stress Condition | Reagent/Parameters | Potential Degradation Pathway | Primary Degradation Product |

| Acid Hydrolysis | 0.1 N HCl, 60°C | Cleavage of the N-BOC group | Amino(3-methoxyphenyl)acetic acid |

| Base Hydrolysis | 0.1 N NaOH, 60°C | Generally stable; potential for slow carbamate hydrolysis | Minimal degradation expected |

| Oxidation | 3% H₂O₂, RT | Oxidation of the benzylic position | Hydroxylated or carbonylated derivatives |

| Thermal | 80°C (Solid & Solution) | General thermal decomposition | Various, depends on physical state |

| Photolytic | ICH Q1B light exposure | Photochemical degradation | Various, depends on light absorption |

Visualization: Stability Testing Workflow

Caption: Workflow for conducting a forced degradation stability study.

Conclusion

A thorough understanding of the solubility and stability of this compound is indispensable for its successful application in research and drug development. The methodologies and principles outlined in this guide provide a robust framework for characterizing these critical attributes. Experimental determination of the solubility profile across a range of pharmaceutically relevant solvents informs decisions on reaction conditions, purification strategies, and formulation approaches. Concurrently, a systematic stability assessment, guided by ICH principles, elucidates the compound's intrinsic liabilities, ensuring that control strategies can be implemented to maintain its quality and integrity from the laboratory to its final application.

References

- 1. appchemical.com [appchemical.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. globalpharmatek.com [globalpharmatek.com]

- 6. haltermann-carless.com [haltermann-carless.com]

- 7. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. pharma.gally.ch [pharma.gally.ch]

- 11. snscourseware.org [snscourseware.org]

- 12. researchgate.net [researchgate.net]

- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

Navigating Chirality: A Technical Guide to Racemic vs. Enantiomerically Pure (N-BOC-Amino)(3-methoxyphenyl)acetic Acid

Abstract

(N-BOC-Amino)(3-methoxyphenyl)acetic acid is a chiral non-proteinogenic amino acid derivative that serves as a valuable building block in medicinal chemistry. Its structural similarity to endogenous neurotransmitters positions it as a key scaffold for the development of neurologically active agents. As with most chiral molecules in drug development, the biological activity resides predominantly in one enantiomer, while the other may be inactive, less active, or contribute to off-target effects and toxicity. This technical guide provides an in-depth exploration of the critical differences between the racemic mixture and the enantiomerically pure forms of this compound. We will detail the synthesis of the racemate, provide field-proven methodologies for its chiral resolution, and outline analytical techniques for the determination of enantiomeric purity. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of chiral molecules.

The Imperative of Enantiomeric Purity in Drug Development

The spatial arrangement of atoms in a molecule, or its stereochemistry, is a fundamental determinant of its interaction with biological systems.[] Biological targets such as enzymes and receptors are themselves chiral, creating a diastereomeric interaction with chiral drug molecules that often leads to significant differences in pharmacological and toxicological profiles between enantiomers.[] Historically, many chiral drugs were developed and marketed as racemic mixtures (a 1:1 mixture of both enantiomers) due to the technical challenges of large-scale enantioseparation.[2] However, modern synthetic and analytical advancements, coupled with a deeper understanding of stereopharmacology, have made the development of single-enantiomer drugs the industry standard.[2]

The case for developing an enantiomerically pure drug, often termed a "chiral switch" if the racemate was previously marketed, is compelling. It can lead to a simplified and more selective pharmacological profile, an improved therapeutic index, less complex pharmacokinetics due to different metabolic rates of the enantiomers, and a reduction in the potential for drug-drug interactions.[3]

Phenylglycine derivatives, in particular, have demonstrated stereospecific activity as modulators of metabotropic glutamate receptors (mGluRs), which are implicated in a variety of neurological and psychiatric disorders.[2][4] Studies have shown that the (S)- and (R)-enantiomers of various phenylglycines can exhibit markedly different agonist versus antagonist activities at different mGluR subtypes.[2][4] This underscores the critical need to resolve racemic mixtures of novel phenylglycine analogues like this compound to accurately determine their therapeutic potential and safety profile.

Synthesis of Racemic this compound

The synthesis of the racemic parent amino acid, (Amino)(3-methoxyphenyl)acetic acid, can be efficiently achieved through well-established methods such as the Strecker synthesis or the Bucherer-Bergs reaction, starting from 3-methoxybenzaldehyde. The subsequent protection of the amino group with the tert-butyloxycarbonyl (BOC) group is a standard procedure that enhances solubility in organic solvents and is a cornerstone of many peptide synthesis strategies.

Synthesis of Racemic (Amino)(3-methoxyphenyl)acetic Acid via Strecker Synthesis

The Strecker synthesis is a three-component reaction involving an aldehyde, ammonia, and cyanide, followed by hydrolysis to yield the α-amino acid.[5][6]

// Nodes aldehyde [label="3-Methoxybenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents1 [label=< Reagents: NH4Cl, NaCN > , shape=plaintext, fontcolor="#202124"]; aminonitrile [label="α-Aminonitrile Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents2 [label=< Reagent: H3O+ (Acid Hydrolysis) > , shape=plaintext, fontcolor="#202124"]; racemic_aa [label="Racemic (Amino)(3-methoxyphenyl)acetic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges aldehyde -> reagents1 [style=invis]; reagents1 -> aminonitrile [label="Step 1: Aminonitrile Formation"]; aminonitrile -> reagents2 [style=invis]; reagents2 -> racemic_aa [label="Step 2: Hydrolysis"]; }

Figure 1: Workflow for the Strecker Synthesis.

Experimental Protocol: Strecker Synthesis

-

Step 1: α-Aminonitrile Formation: In a well-ventilated fume hood, to a solution of 3-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol, add ammonium chloride (NH₄Cl, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Step 2: Hydrolysis: Upon completion, the solvent is removed under reduced pressure. The resulting crude α-aminonitrile is then subjected to acidic hydrolysis by refluxing with a strong acid, such as 6 M hydrochloric acid (HCl), for 4-6 hours.[7]

-

Work-up and Isolation: After cooling, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to yield racemic (Amino)(3-methoxyphenyl)acetic acid.

N-BOC Protection

The BOC protecting group is introduced to the synthesized racemic amino acid to facilitate subsequent handling, purification, and, importantly, to enable certain chiral resolution strategies.

// Nodes racemic_aa [label="Racemic (Amino)(3-methoxyphenyl)acetic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label=< Reagents: Di-tert-butyl dicarbonate ((Boc)2O) Base (e.g., NaOH, TEA) > , shape=plaintext, fontcolor="#202124"]; boc_product [label="Racemic this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges racemic_aa -> reagents [style=invis]; reagents -> boc_product [label="BOC Protection"]; }

Figure 2: Workflow for N-BOC Protection.

Experimental Protocol: N-BOC Protection

-

Reaction Setup: Dissolve racemic (Amino)(3-methoxyphenyl)acetic acid (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide (NaOH). Cool the solution to 0 °C in an ice bath.

-

Addition of (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while vigorously stirring and maintaining the temperature at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Work-up and Isolation: Concentrate the reaction mixture in vacuo to remove the dioxane. Wash the remaining aqueous layer with a nonpolar solvent like ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.

-

Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield racemic this compound as a solid.

Chiral Resolution: Isolating the Enantiomers

With the racemic mixture in hand, the critical step is the separation of the two enantiomers. The most common and industrially scalable methods for the resolution of N-protected amino acids are diastereomeric salt formation and enzymatic kinetic resolution.[]

Diastereomeric Salt Formation and Fractional Crystallization

This classical resolution technique relies on reacting the racemic acid with a single enantiomer of a chiral base. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility.[] This difference allows for their separation by fractional crystallization.

// Nodes racemic_boc_aa [label="Racemic this compound\n(R-Acid + S-Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; chiral_base [label="Chiral Resolving Agent\n(e.g., (R)-α-Methylbenzylamine)", fillcolor="#FBBC05", fontcolor="#202124"]; diastereomeric_salts [label="Mixture of Diastereomeric Salts\n(R-Acid • R-Base) + (S-Acid • R-Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; crystallization [label="Fractional Crystallization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; less_soluble [label="Less Soluble Diastereomer Crystallizes\n(e.g., S-Acid • R-Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; more_soluble [label="More Soluble Diastereomer in Mother Liquor\n(e.g., R-Acid • R-Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; acidification1 [label="Acidification (e.g., HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; acidification2 [label="Acidification (e.g., HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; enantiomer1 [label="Enantiomerically Enriched (S)-Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; enantiomer2 [label="Enantiomerically Enriched (R)-Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; base_recovery1 [label="Recovered Chiral Base", fillcolor="#FBBC05", fontcolor="#202124"]; base_recovery2 [label="Recovered Chiral Base", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges racemic_boc_aa -> diastereomeric_salts; chiral_base -> diastereomeric_salts; diastereomeric_salts -> crystallization; crystallization -> less_soluble; crystallization -> more_soluble; less_soluble -> acidification1; more_soluble -> acidification2; acidification1 -> enantiomer1; acidification1 -> base_recovery1; acidification2 -> enantiomer2; acidification2 -> base_recovery2; }

Figure 3: Diastereomeric Salt Resolution Workflow.

Experimental Protocol: Diastereomeric Salt Resolution

-

Salt Formation: Dissolve the racemic this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). Warm the solution gently.

-

In a separate flask, prepare a solution of a chiral amine resolving agent (0.5 eq, e.g., (R)- or (S)-α-methylbenzylamine, or a norephedrine derivative) in the same solvent.

-

Slowly add the chiral amine solution to the racemic acid solution. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.

-

Isolation and Purification: Collect the crystals by filtration. The enantiomeric enrichment of the crystallized salt can be improved by recrystallization from a fresh portion of the solvent.

-

Liberation of the Free Acid: Suspend the purified diastereomeric salt in water and a water-immiscible organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with an acid like 1 M HCl to a pH of 2-3.

-

Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and evaporate the solvent to yield the enantiomerically enriched this compound.

-

The other enantiomer can be recovered from the mother liquor from the initial crystallization by a similar acidification and extraction process.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and highly selective method that leverages the stereospecificity of enzymes, typically lipases or proteases.[] In this approach, the enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For N-BOC-amino acids, this often involves the enantioselective hydrolysis of a corresponding racemic ester.

Experimental Protocol: Enzymatic Kinetic Resolution (via Ester Hydrolysis)

-

Substrate Preparation: Synthesize the racemic methyl or ethyl ester of this compound using standard esterification methods (e.g., reaction with methanol/thionyl chloride).

-

Enzymatic Hydrolysis: Suspend the racemic ester in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0). Add a lipase, such as Lipase B from Candida antarctica (CALB), often immobilized for ease of removal (e.g., Novozym 435).[9]

-

Stir the reaction at a controlled temperature (e.g., 30-45 °C) and monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

-

Separation: Once 50% conversion is achieved, stop the reaction by filtering off the immobilized enzyme.

-

Acidify the aqueous solution to pH 2-3 and extract the unreacted, enantiomerically pure ester with an organic solvent.

-

The enantiomerically pure acid product will remain in the aqueous layer. It can be isolated by extraction after adjusting the pH or by other suitable methods.

Analytical Characterization: Determining Enantiomeric Purity

The success of a chiral resolution is quantified by the enantiomeric excess (ee), which is a measure of the purity of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers in the sample, causing them to have different retention times. Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are particularly effective for the separation of N-protected amino acids.[10][11]

Table 1: Representative Chiral HPLC Method Parameters

| Parameter | Recommended Condition | Rationale & Field Insights |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., CHIRALPAK® IA, IC) or Macrocyclic Glycopeptide (e.g., CHIROBIOTIC® T, R) | These phases have demonstrated broad applicability and high selectivity for N-BOC protected amino acids. The choice between them often requires empirical screening.[10][11] |

| Mobile Phase | Normal Phase: Hexane/Isopropanol (IPA) with 0.1% Trifluoroacetic Acid (TFA) Reversed Phase: Acetonitrile/Water with 0.1% Formic Acid (FA) | The acidic modifier is crucial for protonating the carboxyl group, leading to sharp peaks and improved interaction with the CSP. The choice between normal and reversed phase depends on the specific CSP and analyte. |

| Flow Rate | 0.5 - 1.5 mL/min | A flow rate of 1.0 mL/min is a good starting point for standard 4.6 mm ID columns, balancing resolution and analysis time. |

| Detection | UV at 254 nm or 270 nm | The phenyl ring provides strong UV absorbance, allowing for sensitive detection. |

| Column Temperature | 25 - 40 °C | Temperature can influence selectivity; operating at a controlled ambient or slightly elevated temperature ensures reproducibility. |

Protocol: Enantiomeric Excess (ee) Determination

-

Sample Preparation: Prepare a solution of the resolved this compound in the mobile phase at a concentration of approximately 0.5-1.0 mg/mL.

-

Injection: Inject a small volume (e.g., 5-10 µL) onto the chiral HPLC system.

-

Analysis: Integrate the peak areas of the two enantiomers (A₁ and A₂).

-

Calculation: Calculate the enantiomeric excess using the formula: ee (%) = [ (A₁ - A₂) / (A₁ + A₂) ] x 100

Conclusion and Future Directions

The decision to advance a racemic mixture versus an enantiomerically pure compound is a critical juncture in the drug development pipeline. For a scaffold like this compound, whose parent structure belongs to a class of compounds with known stereospecific neurological activity, the isolation and individual evaluation of its enantiomers is not merely an academic exercise but a scientific and regulatory necessity. The methodologies outlined in this guide—from the foundational synthesis of the racemate to the precise techniques of chiral resolution and analysis—provide a robust framework for researchers to produce and characterize these enantiomers with high fidelity. The subsequent pharmacological evaluation of the individual (R)- and (S)-enantiomers will be pivotal in elucidating their true therapeutic potential and advancing the development of more selective and safer medicines.

References

- 2. Phenylglycine derivatives discriminate between mGluR1- and mGluR5-mediated responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ≥99.0% (T), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 4. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rvrlabs.com [rvrlabs.com]

- 6. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]

The Strategic Integration of (N-BOC-Amino)(3-methoxyphenyl)acetic Acid in Modern Medicinal Chemistry: A Technical Guide

Introduction: In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, (N-BOC-Amino)(3-methoxyphenyl)acetic acid has emerged as a cornerstone scaffold, particularly in the synthesis of targeted therapies. This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and, most importantly, the potential applications of this versatile molecule in medicinal chemistry. We will delve into its critical role in the design of Dipeptidyl Peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes, explore the nuanced structure-activity relationships of its derivatives, and provide detailed experimental protocols for its application. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their research endeavors.

Part 1: Core Chemical and Structural Attributes

This compound, a non-natural amino acid derivative, possesses a unique combination of structural features that render it highly valuable in medicinal chemistry. The molecule can be dissected into three key components, each contributing to its overall utility: the N-BOC protecting group, the α-amino acid core, and the 3-methoxyphenyl substituent.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 40512-37-6 |

| Molecular Formula | C₁₄H₁₉NO₅ |

| Molecular Weight | 281.30 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents |

The N-BOC Protecting Group: A Gateway to Controlled Synthesis

The tert-butyloxycarbonyl (BOC) protecting group is a cornerstone of modern peptide and medicinal chemistry.[1][2] Its primary function is to temporarily mask the nucleophilic amino group, preventing unwanted side reactions during subsequent synthetic steps. The BOC group is prized for its stability under a wide range of conditions, yet it can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), ensuring the integrity of other sensitive functional groups within the molecule.[1][2] This controlled lability is fundamental to multi-step synthetic strategies.

The α-Amino Acid Core: A Scaffold for Peptidomimetics

The central α-amino acid structure provides a versatile scaffold for the construction of peptidomimetics. By incorporating this non-natural amino acid into a peptide chain or a small molecule, medicinal chemists can introduce novel steric and electronic properties, often leading to enhanced biological activity, improved metabolic stability, and better oral bioavailability compared to their natural peptide counterparts.

The 3-Methoxyphenyl Substituent: A Key to Target Engagement

The 3-methoxyphenyl group plays a crucial role in the interaction of derivative molecules with their biological targets. The methoxy group, positioned at the meta position of the phenyl ring, can significantly influence the electronic and conformational properties of the molecule. It can act as a hydrogen bond acceptor and its presence can modulate the lipophilicity of the compound, which is a critical parameter for drug absorption and distribution.[3][4] As we will explore in the context of DPP-IV inhibitors, this seemingly simple functional group can be a key determinant of binding affinity and selectivity.

Part 2: Application in the Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

A primary and highly significant application of this compound is in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors. DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[5][6] Inhibition of DPP-IV prolongs the action of incretins, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner, making it an attractive therapeutic target for type 2 diabetes.[5][6]

Dutogliptin: A Case Study

While multiple DPP-IV inhibitors are on the market, the synthesis of Dutogliptin, a potent and selective DPP-IV inhibitor, serves as an excellent example of the utility of this compound. Although various synthetic routes to Dutogliptin exist, the core structure strongly suggests the use of a 3-methoxyphenylglycine derivative in its synthesis. Dutogliptin has been investigated in clinical trials for type 2 diabetes and, more recently, for its potential in improving cardiac function after myocardial infarction.[7][8][9][10][11]

The general synthetic strategy for many DPP-IV inhibitors involves the coupling of a substituted amino acid with a heterocyclic amine. In the context of Dutogliptin, this would involve the amide coupling of this compound with a suitable 3-aminopiperidine derivative.

Caption: Conceptual workflow for the synthesis of Dutogliptin.

Structure-Activity Relationship (SAR) Insights

The efficacy of DPP-IV inhibitors is highly dependent on their interaction with the enzyme's active site, which is comprised of several subsites, including S1, S2, S1', and S2'.[3][4] The 3-methoxyphenylglycine moiety of Dutogliptin and similar analogs is believed to occupy the S2 subsite.

-

The Phenyl Ring: The aromatic ring of the 3-methoxyphenylglycine fragment typically engages in hydrophobic interactions within the S2 pocket.

-

The Methoxy Group: The meta-positioned methoxy group can form crucial hydrogen bonds with amino acid residues in the active site, enhancing binding affinity.[4] Its position is critical, as ortho or para substitutions can lead to steric clashes or suboptimal interactions, thereby reducing potency. The methoxy group's electron-donating nature can also influence the overall electronic properties of the inhibitor, contributing to its binding characteristics.

-

The Amino Group: The amino group of the glycine core forms a key interaction with the catalytic triad of the enzyme, often through a salt bridge or hydrogen bonding, which is essential for potent inhibition.

The BOC-protecting group, while not present in the final drug, is instrumental in the synthetic process, allowing for the precise and controlled assembly of the final molecule.

Part 3: Experimental Protocols

The following protocols are provided as a guide for the key synthetic steps involving this compound. These are generalized procedures and may require optimization based on the specific substrate and scale of the reaction.

Protocol 1: Amide Coupling of this compound with (R)-3-Aminopiperidine

This protocol describes a standard procedure for the formation of the amide bond, a critical step in the synthesis of Dutogliptin-like molecules.

Materials:

-

This compound (1.0 eq)

-

(R)-3-Aminopiperidine dihydrochloride (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM, add EDC (1.2 eq) at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes.

-

In a separate flask, dissolve (R)-3-aminopiperidine dihydrochloride (1.1 eq) in anhydrous DCM and add DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

-

Add the solution of the activated acid from step 2 to the amine solution from step 3 at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-BOC protected amide.

Caption: Workflow for the amide coupling reaction.

Protocol 2: BOC-Deprotection

This protocol describes the removal of the BOC protecting group to yield the free amine, a precursor to the final drug molecule.

Materials:

-

N-BOC protected amide (from Protocol 1)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the N-BOC protected amide in a 1:1 mixture of DCM and TFA.

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution until the pH is basic.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Part 4: Future Perspectives and Conclusion

The utility of this compound extends beyond DPP-IV inhibitors. Its unique structural features make it a valuable building block for the synthesis of a wide range of other bioactive molecules, including protease inhibitors, receptor antagonists, and novel peptide-based therapeutics. As our understanding of disease pathways deepens, the demand for chiral, non-natural amino acids like this one will undoubtedly grow.

References

- 1. benchchem.com [benchchem.com]

- 2. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2022224164A1 - Glucagon like peptide compounds - Google Patents [patents.google.com]

- 6. WO2017063617A1 - Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin - Google Patents [patents.google.com]

- 7. CN102816076B - Synthetic method of p-hydroxyphenylglycine - Google Patents [patents.google.com]

- 8. Structure-Activity Relationship of Synthetic Ginkgolic Acid Analogs for Treating Type 2 Diabetes by PTPN9 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A STUDY ON THE STRUCTURE-ACTIVITY RELATIONSHIP OF THE CARDIOTONIC STEROIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 11. A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of the 3-Methoxy Group in the Physicochemical and Biological Properties of N-BOC-Phenylglycine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-BOC-phenylglycine derivatives are pivotal building blocks in contemporary medicinal chemistry, offering a scaffold for the synthesis of a diverse array of bioactive molecules and peptidomimetics. The strategic placement of substituents on the phenyl ring can profoundly influence the molecule's physicochemical properties, conformational preferences, and ultimately, its biological activity. This technical guide provides a comprehensive exploration of the role of the 3-methoxy group in shaping the characteristics of N-BOC-phenylglycine derivatives. We will delve into the nuanced electronic and steric effects of the meta-positioned methoxy group, its impact on molecular conformation and non-covalent interactions, and the consequential implications for drug design and development. This guide will further provide detailed protocols for the synthesis and characterization of N-BOC-3-methoxyphenylglycine, offering a practical resource for researchers in the field.

Introduction: The Subtle Power of Methoxy Substitution

The methoxy group, though seemingly simple, is a powerful tool in the medicinal chemist's arsenal for fine-tuning the properties of drug candidates.[1][2] Its influence extends beyond being a mere lipophilic substituent, offering a unique combination of electronic and steric attributes that can be leveraged to enhance ligand-target interactions, improve pharmacokinetic profiles, and modulate metabolic stability.[1] When incorporated into the N-BOC-phenylglycine framework, particularly at the meta (3) position, the methoxy group imparts a distinct set of properties that differentiate it from its ortho and para counterparts. This guide will elucidate the multifaceted role of the 3-methoxy group, providing a foundational understanding for its rational application in drug discovery.

Physicochemical Properties Conferred by the 3-Methoxy Group

The introduction of a methoxy group at the 3-position of the phenyl ring in N-BOC-phenylglycine instigates a cascade of changes in its fundamental physicochemical properties. These alterations are a direct consequence of the electronic and steric nature of the methoxy substituent.

Electronic Effects: A Tale of Induction and Resonance

The 3-methoxy group exerts a dual electronic influence on the aromatic ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M).

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the phenyl ring through the sigma bond framework.

-

Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the pi-system of the aromatic ring, increasing electron density.

Crucially, the net electronic effect of the methoxy group is position-dependent. In the meta position, the resonance effect is minimal as it does not extend to this position. Consequently, the inductive effect predominates , rendering the 3-methoxy group as a net electron-withdrawing substituent . This is in contrast to the ortho and para positions, where the resonance effect is dominant, making the methoxy group electron-donating in those contexts.

Lipophilicity and Solubility

The methoxy group is generally considered to be a lipophilic substituent. However, its impact on the overall lipophilicity of a molecule, often quantified by the logarithm of the partition coefficient (logP), is nuanced. The replacement of a hydrogen atom with a methoxy group typically increases lipophilicity. However, the oxygen atom of the methoxy group can also participate in hydrogen bonding with water, which can temper the increase in lipophilicity.

Table 1: Comparison of Calculated Physicochemical Properties of Glycine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| N-BOC-glycine | C₇H₁₃NO₄ | 175.18 | 0.5 |

| N-BOC-N-methoxy-glycine | C₈H₁₅NO₅ | 205.21 | 0.8 |

Data sourced from PubChem.[3][]

Hydrogen Bonding Capacity

The oxygen atom of the methoxy group is a competent hydrogen bond acceptor.[1] This property is of paramount importance in drug design, as it allows for the formation of additional non-covalent interactions with biological targets, such as proteins and enzymes. The ability of the 3-methoxy group to engage in hydrogen bonding can contribute to enhanced binding affinity and selectivity of a drug candidate.

Conformational Implications of the 3-Methoxy Group

The presence of the 3-methoxy group can influence the conformational landscape of N-BOC-phenylglycine derivatives through steric interactions and by affecting the rotational barrier of the phenyl group.

Steric Hindrance and Rotational Freedom

While a methoxy group is not exceptionally bulky, its presence at the 3-position can introduce a degree of steric hindrance that influences the preferred orientation of the phenyl ring relative to the amino acid backbone. This can restrict the conformational freedom of the molecule, potentially pre-organizing it into a bioactive conformation. The interplay between the methoxy group and the N-BOC protecting group can lead to specific low-energy conformations.

Preferred Conformations and Bioactive Conformations

The overall conformation of N-BOC-phenylglycine derivatives is a result of a complex interplay of torsional angles (φ, ψ, and χ). The 3-methoxy group can influence the χ1 and χ2 torsional angles, which describe the rotation of the phenyl ring. While a detailed conformational analysis of N-BOC-3-methoxyphenylglycine is not available, studies on related carboxyphenylglycine derivatives suggest that a bioactive conformation for metabotropic glutamate receptor (mGluR) antagonists may involve the ammonium group of the amino acid moiety lying on the plane of the aromatic ring.[5] The 3-methoxy group, through its steric and electronic effects, can modulate the energy landscape of these conformations.

Caption: Influence of the 3-methoxy group on conformational states.

Synthesis and Characterization of N-BOC-3-Methoxyphenylglycine

The synthesis of N-BOC-3-methoxyphenylglycine can be achieved through a standard procedure for the N-protection of amino acids.

Synthetic Protocol

This protocol describes a general method for the synthesis of N-BOC protected amino acids, adapted for 3-methoxyphenylglycine.

Materials:

-

(S)-2-(3-Methoxyphenyl)glycine[6]

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve (S)-2-(3-Methoxyphenyl)glycine (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Basification: Add sodium bicarbonate (2.5 equivalents) to the solution and stir until fully dissolved.

-

BOC Protection: Cool the reaction mixture to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Remove the dioxane under reduced pressure. Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidification: Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1 M HCl.

-

Extraction: Extract the product with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Filter the solution and concentrate under reduced pressure to yield N-BOC-(S)-3-methoxyphenylglycine as a solid. The product can be further purified by recrystallization if necessary.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Boc-N-methoxy-glycine | C8H15NO5 | CID 57455332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Conformational analysis of carboxyphenylglycine (CPG) derivatives: insight into bioactive and bioselective conformations of group-I mGluRs antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (S)-2-(3-Methoxyphenyl)glycine | 108647-55-8 [chemicalbook.com]

A Senior Application Scientist's Guide to (N-BOC-Amino)(3-methoxyphenyl)acetic Acid: Sourcing and Purity Verification

Abstract

(N-BOC-Amino)(3-methoxyphenyl)acetic acid, a non-proteinogenic amino acid, is a critical building block in contemporary drug discovery and development. Its unique structural features make it an invaluable component in the synthesis of peptidomimetics, constrained peptides, and other complex pharmaceutical intermediates. The successful integration of this intermediate into a synthetic workflow is critically dependent on two key factors: the reliability of the commercial supplier and the verifiable purity of the material. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape, purity considerations, and essential analytical methodologies for this compound. We will delve into the causality behind experimental choices for purity determination and provide actionable protocols for in-house quality control.

Introduction: The Strategic Importance of a High-Purity Building Block

This compound (CAS No. 102507-42-8) belongs to a class of N-tert-butoxycarbonyl (Boc) protected amino acids. The Boc group serves as a crucial temporary shield for the amino functionality, preventing unwanted side reactions during sensitive coupling steps in peptide synthesis and other organic transformations.[1] The 3-methoxyphenyl moiety introduces specific steric and electronic properties, which chemists leverage to modulate the pharmacological profile of a target molecule, including its binding affinity, selectivity, and metabolic stability.

Given its role as a foundational starting material, the purity of this compound is not merely a quality metric but a critical determinant of downstream success. Impurities, even at trace levels, can lead to the formation of undesired diastereomers, byproducts that are difficult to separate, and ultimately, compromised yield and purity of the final active pharmaceutical ingredient (API).[2] Therefore, a robust understanding of sourcing and purity analysis is paramount.

The Commercial Supplier Landscape

A multitude of chemical suppliers offer this compound, catering to various scales, from research and development quantities (grams) to bulk manufacturing (kilograms). The choice of supplier should be guided by more than just cost; it requires a careful evaluation of their quality systems, documentation, and consistency.

Table 1: Representative Commercial Suppliers and Typical Purity Grades

| Supplier Category | Example Vendors | Typical Purity (by HPLC) | Scale | Key Considerations |

| Research Chemicals | Sigma-Aldrich, TCI America, BOC Sciences | >98.0% | mg to g | Wide availability, detailed online catalogs, suitable for initial screening and discovery phases. |

| Intermediates & Building Blocks | Synblock, Appchem | >98% | g to kg | Often provide more detailed analytical data upon request (e.g., NMR, LC-MS). Good for process development. |

| Custom Synthesis & Bulk | Chem-Impex, various CROs/CMOs | ≥99% (by HPLC) | kg to tons | Offer synthesis on demand, can provide extensive documentation (CoA, impurity profiles) to meet regulatory needs. |

Disclaimer: This table is for illustrative purposes and does not constitute an endorsement of any specific supplier. Researchers should conduct their own due diligence.

The primary differentiator among suppliers often lies in the rigor of their quality control and the transparency of their analytical data. For drug development applications, a supplier who can provide a detailed Certificate of Analysis (CoA) with spectra (¹H NMR, HPLC) is vastly preferable.

Deconstructing Purity: More Than a Single Number

A purity statement of ">98%" on a product label is an essential starting point, but a seasoned scientist must probe deeper. Purity for a chiral molecule like this is multifaceted.

-

Chemical Purity: Refers to the percentage of the desired molecule relative to any organic or inorganic impurities. Common sources of such impurities include unreacted starting materials, reagents from the synthesis (e.g., di-tert-butyl dicarbonate), or byproducts from side reactions.

-

Enantiomeric Purity (Optical Purity): This compound possesses a chiral center at the alpha-carbon. For most pharmaceutical applications, only one enantiomer (either R or S) is biologically active. The other can be inactive or, in worst-case scenarios, contribute to off-target toxicity.[2] Therefore, determining the enantiomeric excess (e.e.) is critical.

-

Residual Solvents: Solvents used in the final crystallization or purification step can be trapped in the solid material. Their presence must be quantified as they can interfere with subsequent reactions.

-

Water Content: As an acid with polar functional groups, the compound can be hygroscopic. Water content should be determined, typically by Karl Fischer titration.

Core Analytical Techniques for Purity Verification

A multi-pronged analytical approach is necessary for a comprehensive assessment of purity. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of this analysis.[3][4]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination due to its high resolution and quantitative accuracy.[3][4] Two distinct HPLC methods are required.

-